2-cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide
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Overview
Description
2-cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is a complex organic compound that features a cyclohexyl group, a tetrazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized from p-tolyl hydrazine and sodium azide under acidic conditions. The cyclohexyl group is then introduced through a nucleophilic substitution reaction. Finally, the acetamide moiety is added via an amidation reaction using acetic anhydride and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in the presence of a suitable solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazoles.
Scientific Research Applications
2-cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. This binding can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-cyclohexyl-N-(4-methylphenyl)aniline
- 2-(N-cyclohexylmethylsulfonamido)-N-(2-methoxy-5-methylphenyl)acetamide
Uniqueness
2-cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the cyclohexyl group and the tetrazole ring makes this compound particularly interesting for medicinal chemistry applications .
Properties
IUPAC Name |
2-cyclohexyl-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-13-7-9-15(10-8-13)22-16(19-20-21-22)12-18-17(23)11-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUJLYYSOUYWNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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